8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Descripción
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the N3, N7, and C8 positions. The N3 position is methyl-substituted, while the N7 position bears a 3-methylbutyl (isopentyl) group, and the C8 position features an ethylamino substituent. This compound belongs to a broader class of purine-2,6-dione derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and enzyme inhibitory activities . Its structural complexity allows for diverse interactions with biological targets, particularly phosphodiesterases (PDEs) and kinases, making it a candidate for therapeutic development .
Propiedades
IUPAC Name |
8-(ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-14-12-15-10-9(18(12)7-6-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBNSFZGSIZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated compounds.
Aplicaciones Científicas De Investigación
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Purine-2,6-dione derivatives exhibit significant structural diversity, with variations in substituents at the N1, N3, N7, and C8 positions influencing their biological activity and metabolic stability. Below is a comparison of key analogs:
Substituent Variations and Structural Features
- 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione (Target Compound): N3: Methyl group. N7: 3-Methylbutyl (branched alkyl chain). C8: Ethylamino group.
- 7-Isopentyl-3-methyl-8-((2-phenylethyl)amino)purine-2,6-dione (): C8: Phenethylamino group (aromatic substitution).
- 8-(Dodecylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione (): C8: Dodecylsulfanyl (long alkyl chain with sulfur). Key Differences: The hydrophobic dodecyl chain improves membrane permeability but may reduce solubility.
- 8-[(2E)-2-Benzylidenehydrazino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione (): C8: Benzylidenehydrazino group. Key Differences: The hydrazine moiety enables chelation of metal ions (e.g., Mg²⁺ in PDEs), enhancing inhibitory potency against kinases like CK2 (IC₅₀ = 8.5 μM) .
Enzyme Inhibition Profiles
Notes:
- The target compound’s ethylamino group may contribute to pan-PDE inhibition, similar to 7,8-disubstituted derivatives, but with lower potency than methoxy-substituted analogs .
- Compounds with aromatic C8 substituents (e.g., benzylidenehydrazino) show stronger kinase inhibition due to π-π interactions .
Metabolic Stability and Biotransformation
- Target Compound : The 3-methylbutyl group at N7 may enhance metabolic stability by reducing oxidation compared to linear alkyl chains (e.g., pentyl or hydroxyethyl substituents in ) .
- 8-Methoxy Analogs (): Methoxy groups at C8 undergo demethylation in hepatic models, leading to inactive metabolites. In contrast, the ethylamino group in the target compound is less prone to Phase I metabolism .
- Hydroxyethyl Derivatives (): The 2-hydroxyethyl group at N7 increases susceptibility to glucuronidation, reducing bioavailability compared to the target compound .
Structure-Activity Relationships (SAR)
- N7 Substituents :
- C8 Substituents: Amino groups (ethylamino, phenethylamino) enhance PDE inhibition via hydrogen bonding with catalytic residues. Bulky or aromatic groups (e.g., benzylidenehydrazino) shift activity toward kinase inhibition .
- N3 Substituents :
- Methyl groups optimize steric fit in PDE active sites, while larger substituents (e.g., propyl) reduce potency .
Actividad Biológica
8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative with significant biological activity. Its molecular formula is C13H21N5O2, and it has garnered interest for its potential therapeutic applications, particularly in the fields of biochemistry and medicine.
- Molecular Weight : 279.3381 g/mol
- CAS Number : 300388-03-8
- IUPAC Name : 8-(ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It can inhibit or activate various targets, influencing cellular processes such as nucleotide metabolism and signal transduction pathways.
Biological Activities
The compound has been studied for several biological activities:
- Enzyme Interactions : It is used in biochemical assays to investigate enzyme interactions, particularly those involved in metabolic pathways. Studies indicate that it may inhibit enzymes related to nucleotide metabolism, thus affecting cell proliferation and survival.
- Antiviral and Anticancer Potential : Preliminary research suggests that 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione may exhibit antiviral properties. Its structural similarity to purines allows it to interfere with viral replication mechanisms. Additionally, its anticancer potential is being explored due to its ability to modulate cell signaling pathways associated with tumor growth.
- Pharmacological Applications : The compound shows promise in developing pharmaceuticals aimed at treating diseases linked to metabolic dysregulation and infections.
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione was tested alongside other compounds. The results indicated that at concentrations around 50 μM, the compound significantly inhibited the secretion of virulence factors in Enteropathogenic E. coli (EPEC), suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
Research published in a medicinal chemistry journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The study demonstrated that treatment with this purine derivative led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-(Dimethylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Moderate enzyme inhibition |
| 8-(Allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | Structure | Antiviral properties |
Uniqueness : Compared to similar compounds, 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione exhibits unique substitution patterns that enhance its reactivity and biological efficacy.
Q & A
Basic: What are the standard synthetic routes for 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach uses ethylamine to introduce the ethylamino group at the 8-position of the purine ring, coupled with alkylation at the 7-position using 3-methylbutyl halides. Key steps include:
- Precursor activation : Bromination or chlorination at the 8-position of 3-methylpurine-2,6-dione derivatives to enable nucleophilic substitution with ethylamine .
- Alkylation : Reaction with 3-methylbutyl halides under basic conditions (e.g., NaH in DMF) to introduce the 3-methylbutyl group at the 7-position .
- Optimization : Temperature control (40–60°C) and solvent selection (polar aprotic solvents like DMF) improve yield and selectivity. Catalysts like triethylamine mitigate side reactions .
Basic: How is the structural integrity of this compound validated post-synthesis?
Validation employs spectroscopic and chromatographic methods:
- FTIR : Peaks at ~1695 cm⁻¹ (C=O stretching) and ~3340 cm⁻¹ (N-H stretching) confirm the purine backbone and ethylamino group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282–386 range) verify molecular weight, with fragmentation patterns confirming substituents .
- NMR : ¹H-NMR signals at δ 1.2–1.5 ppm (methyl groups) and δ 3.3–3.7 ppm (ethylamino protons) corroborate alkyl and amine moieties .
Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) arise from experimental variables:
- Biological Systems : Activity in cell-free assays (e.g., recombinant enzymes) may differ from cell-based studies due to membrane permeability or metabolization .
- Concentration Gradients : Dose-response curves (0.1–100 µM) identify effective ranges, avoiding false negatives from suboptimal dosing .
- Controls : Use of covalent binding inhibitors (e.g., iodoacetamide) clarifies whether activity stems from covalent interactions (e.g., chloroethyl groups) or reversible binding .
Advanced: What experimental strategies are used to analyze degradation pathways under physiological conditions?
Stability studies employ:
- pH-Varied Incubations : Incubation in buffers (pH 2–9, 37°C) with HPLC monitoring to identify pH-sensitive degradation (e.g., hydrolysis of the ethylamino group) .
- Mass Spectrometry : LC-MS/MS detects degradation products like 8-oxopurine derivatives or cleaved alkyl chains .
- Accelerated Stability Testing : Thermal stress (40–60°C) predicts shelf-life and identifies degradation "hotspots" (e.g., the 3-methylbutyl ether linkage) .
Advanced: How is structure-activity relationship (SAR) studied for analogs of this compound?
SAR studies focus on modifying substituents:
- 8-Position : Replacing ethylamino with cyclohexylamino (bulkier group) alters binding kinetics to adenosine receptors .
- 7-Position : Shortening 3-methylbutyl to propyl reduces lipophilicity (logP from 2.8 to 1.9), impacting membrane permeability .
- 3-Position : Methyl vs. ethyl substitution affects metabolic stability; ethyl groups reduce CYP450-mediated oxidation .
Tools : Molecular docking (AutoDock Vina) and QSAR models correlate structural changes with activity .
Advanced: What methodologies address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, avoiding precipitation .
- Surfactants : Polysorbate 80 (0.01% w/v) enhances solubility without disrupting enzyme activity .
- Prodrug Design : Introduce phosphate esters at the 6-position, which hydrolyze in vivo to the active form .
Advanced: How do researchers differentiate covalent vs. non-covalent target binding mechanisms?
- Kinetic Studies : Time-dependent inhibition (e.g., pre-incubation with target enzyme) suggests covalent bonding .
- Mass Spectrometry : Intact protein mass shifts (+Δm/z corresponding to compound adducts) confirm covalent modification .
- Competitive Assays : Co-incubation with reversible inhibitors (e.g., theophylline) blocks non-covalent binding, isolating covalent effects .
Advanced: What in silico tools predict off-target interactions for this compound?
- PharmMapper : Identifies potential kinase or GPCR targets based on pharmacophore similarity .
- SwissTargetPrediction : Leverages ligand similarity to rank off-targets (e.g., adenosine A₂A receptor vs. phosphodiesterases) .
- Molecular Dynamics Simulations : Assess binding stability to non-target proteins (e.g., serum albumin) to predict pharmacokinetic issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
